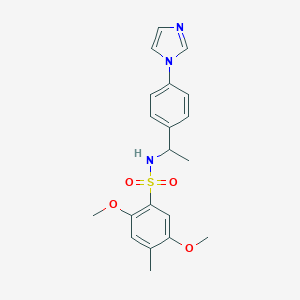
N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . It contains two nitrogen atoms, in which one nitrogen bear a hydrogen atom, and the other is called pyrrole type nitrogen . Imidazole has become an important synthon in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities, etc. as reported in the literature .
Synthesis Analysis
Imidazole was first named glyoxaline because the first synthesis has been made by glyoxal and ammonia . There are different examples of commercially available drugs in the market which contains 1, 3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .Molecular Structure Analysis
The molecular structure of imidazole is a five-membered ring, consisting of three carbon atoms and two nitrogen atoms . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .Chemical Reactions Analysis
Imidazole is an amphoteric in nature i.e. it shows both acidic and basic properties . It is a white or colorless solid that is highly soluble in water and other polar solvents .Physical and Chemical Properties Analysis
Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . It shows both acidic and basic properties .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
Anthelmintic and Anti-inflammatory Activities : Compounds with a similar structure have been synthesized and shown to have significant anthelmintic and anti-inflammatory activities (Shetty, Khazi, & Ahn, 2010).
Antimicrobial and Antiproliferative Agents : N-ethyl-N-methylbenzenesulfonamide derivatives, which share structural similarities, have been studied for their potent cytotoxic activity against various human cell lines and significant antimicrobial activity (Abd El-Gilil, 2019).
Chemical Structure and Properties
Tautomerism in Crystal Structure : Research has been conducted on the tautomerism of compounds structurally similar to N-(1-(4-(1H-imidazol-1-yl)phenyl)ethyl)-2,5-dimethoxy-4-methylbenzenesulfonamide, providing insights into their crystal structures (Li, Bond, Johansson, & van de Streek, 2014).
Docking and Inhibitory Action Studies : Studies involving docking and analysis of non-covalent interactions have been done to understand the potential inhibitory actions of similar compounds (Purushotham & Poojary, 2018).
Application in Drug Development
Anti-Inflammatory, Analgesic, and Anticancer Potential : Derivatives of benzenesulfonamide, including those with a similar structure, have shown potential as anti-inflammatory, analgesic, antioxidant, anticancer, and anti-HCV agents (Küçükgüzel et al., 2013).
Structure-Activity Relationship in Anti-Cancer Agents : Studies have explored the structure-activity relationships of sulfonamide analogs, particularly focusing on modifications to enhance their pharmacological properties against cancer (Mun et al., 2012).
Enzyme Inhibitory Potential : Sulfonamides with benzodioxane and acetamide moieties, similar in structure, have been synthesized and tested for their enzyme inhibitory activities, with significant findings against yeast α-glucosidase and acetylcholinesterase (Abbasi et al., 2019).
Corrosion Inhibition and Adsorption Behavior : Research has been conducted on similar compounds for their efficiency as corrosion inhibitors and their adsorption behavior, showing excellent results even at low concentrations (Tawfik, 2015).
Molecular and Chemical Analysis
Molecular Docking and QSAR Studies : Studies involving quantitative structure-activity relationship (QSAR) and molecular docking have been performed to understand the binding modes and potential biological activities of similar compounds (Tomorowicz et al., 2020).
Electrochemical Characterization : Novel metallophthalocyanines structurally related have been synthesized and characterized electrochemically, revealing insights into their potential applications (Ertem et al., 2017).
Mecanismo De Acción
Target of Action
It contains an imidazole ring, which is a common structural motif in many biologically active compounds . Imidazole derivatives are known to interact with various targets, including enzymes like Nitric Oxide Synthase .
Mode of Action
The exact mode of action of this compound is currently unknown due to the lack of specific studies. Imidazole derivatives are known to interact with their targets through various mechanisms, often involving the formation of hydrogen bonds with key amino acids in the target protein .
Pharmacokinetics
Imidazole derivatives are generally well absorbed and can be metabolized by various enzymatic pathways .
Result of Action
Based on the known effects of similar imidazole derivatives, it could potentially influence cellular processes by modulating the activity of its target proteins .
Propiedades
IUPAC Name |
N-[1-(4-imidazol-1-ylphenyl)ethyl]-2,5-dimethoxy-4-methylbenzenesulfonamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H23N3O4S/c1-14-11-19(27-4)20(12-18(14)26-3)28(24,25)22-15(2)16-5-7-17(8-6-16)23-10-9-21-13-23/h5-13,15,22H,1-4H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLRXCIWYYPHBLX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1OC)S(=O)(=O)NC(C)C2=CC=C(C=C2)N3C=CN=C3)OC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H23N3O4S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
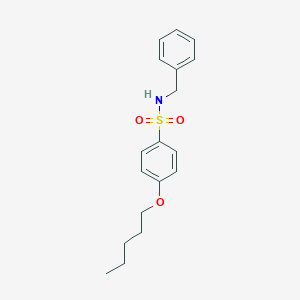
![[(4-Pentyloxyphenyl)sulfonyl]piperidine](/img/structure/B500480.png)
![1-[4-Chloro-3-(pentyloxy)benzenesulfonyl]pyrrolidine](/img/structure/B500483.png)
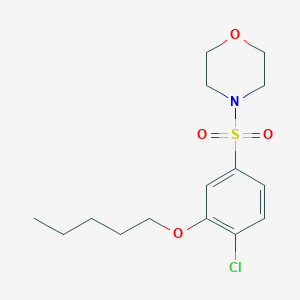

![Ethyl 4-{[3-methyl-4-(pentyloxy)phenyl]sulfonyl}-1-piperazinecarboxylate](/img/structure/B500488.png)
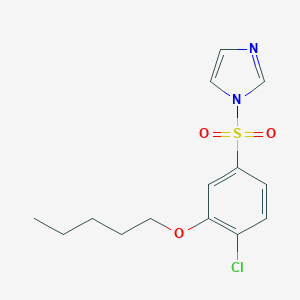


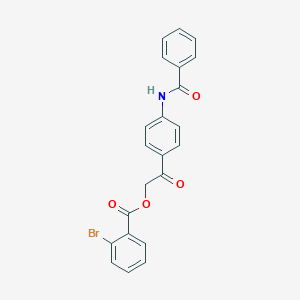

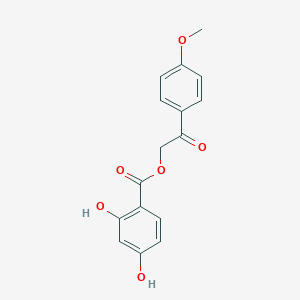

![2-([1,1'-Biphenyl]-4-yl)-2-oxoethyl 2,4-dihydroxybenzoate](/img/structure/B500500.png)
